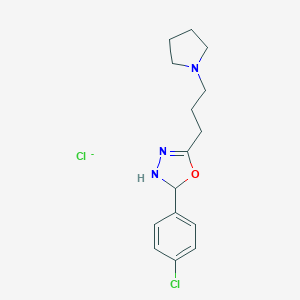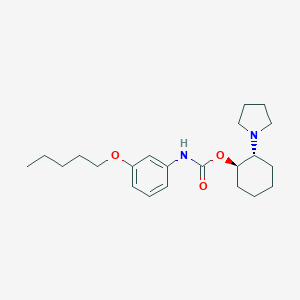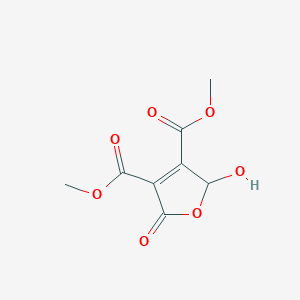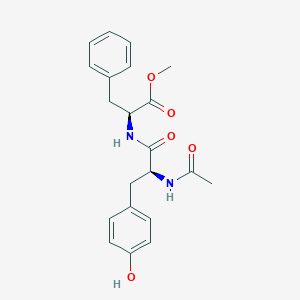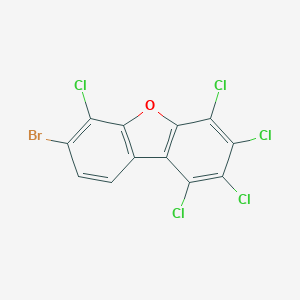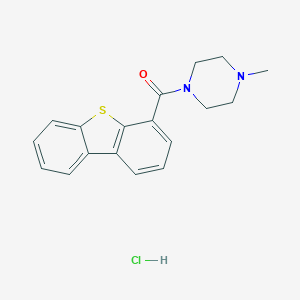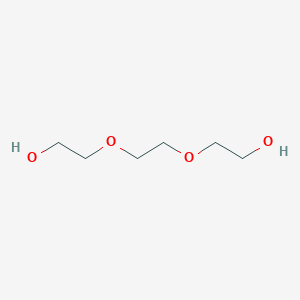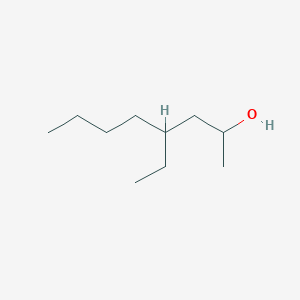
4-Ethyl-2-octanol
Descripción general
Descripción
4-Ethyl-2-octanol is a chemical compound with the molecular formula C10H22O . It has an average mass of 158.281 Da and a monoisotopic mass of 158.167068 Da .
Molecular Structure Analysis
The IUPAC Standard InChI for 4-Ethyl-2-octanol isInChI=1S/C10H22O/c1-4-6-7-10(5-2)8-9(3)11/h9-11H,4-8H2,1-3H3 . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
4-Ethyl-2-octanol has a density of 0.8±0.1 g/cm3, a boiling point of 206.4±8.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 51.5±6.0 kJ/mol and a flash point of 87.9±8.7 °C .Aplicaciones Científicas De Investigación
- Application : 4-Ethyl-2-octanol can be used as a chemical intermediate for the production of surfactants .
- Method : The compound is processed to produce ethoxylates, sulfates, ether sulfates, and other types of surfactants .
- Results : The resulting surfactants are used in a variety of industrial applications, including detergents, emulsifiers, and wetting agents .
- Application : It is used in the cosmetics industry to produce emollient esters .
- Method : The compound is processed to produce various esters, including palmitate, adipate, maleate, stearate, myristate, etc .
- Results : These esters are used in cosmetic products to soften and smooth the skin .
- Application : 4-Ethyl-2-octanol is used in the plastics industry to produce plasticizers .
- Method : The compound is processed to produce acrylates, maleates, and other types of plasticizers .
- Results : The resulting plasticizers are used to increase the flexibility and durability of plastic products .
- Application : It is used in the production of pesticides .
- Method : The compound is processed to produce pesticides, such as Dinocap .
- Results : The resulting pesticides are used in agriculture to control pests and diseases .
- Application : 4-Ethyl-2-octanol is used as a low volatility solvent .
- Method : The compound is used directly as a solvent for resins, animal fats, waxes, vegetable oils, and petroleum derivatives .
- Results : The resulting solution is used in various industrial applications .
Surfactants
Cosmetic Emollients
Plasticizers
Pesticides
Low Volatility Solvent
Flavors and Fragrances
- Application : 4-Ethyl-2-octanol can be used as a chemical intermediate for the production of surfactants .
- Method : The compound is processed to produce ethoxylates, sulfates, ether sulfates, and other types of surfactants .
- Results : The resulting surfactants are used in a variety of industrial applications, including detergents, emulsifiers, and wetting agents .
- Application : It is used in the cosmetics industry to produce emollient esters .
- Method : The compound is processed to produce various esters, including palmitate, adipate, maleate, stearate, myristate, etc .
- Results : These esters are used in cosmetic products to soften and smooth the skin .
- Application : 4-Ethyl-2-octanol is used in the plastics industry to produce plasticizers .
- Method : The compound is processed to produce acrylates, maleates, and other types of plasticizers .
- Results : The resulting plasticizers are used to increase the flexibility and durability of plastic products .
- Application : It is used in the production of pesticides .
- Method : The compound is processed to produce pesticides, such as Dinocap .
- Results : The resulting pesticides are used in agriculture to control pests and diseases .
- Application : 4-Ethyl-2-octanol is used as a low volatility solvent .
- Method : The compound is used directly as a solvent for resins, animal fats, waxes, vegetable oils, and petroleum derivatives .
- Results : The resulting solution is used in various industrial applications .
Surfactants
Cosmetic Emollients
Plasticizers
Pesticides
Low Volatility Solvent
Flavors and Fragrances
Safety And Hazards
Propiedades
IUPAC Name |
4-ethyloctan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-4-6-7-10(5-2)8-9(3)11/h9-11H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKBTEISGUWZEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40337408 | |
| Record name | 4-Ethyl-2-octanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-2-octanol | |
CAS RN |
19780-78-0 | |
| Record name | 4-Ethyl-2-octanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



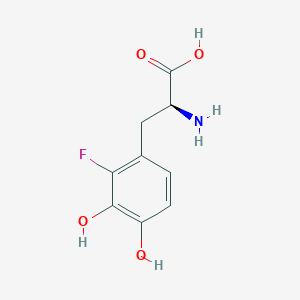
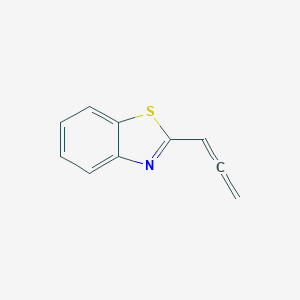
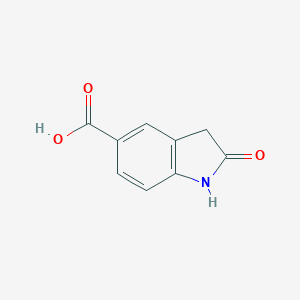
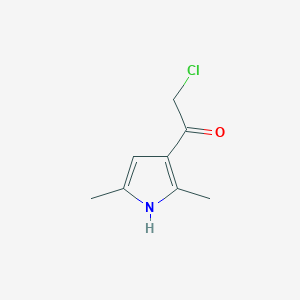
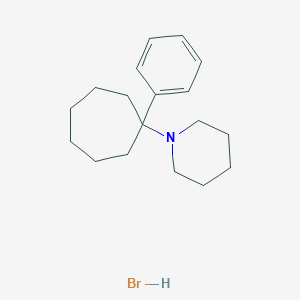
![Pentanol-N, [1-14C]](/img/structure/B9599.png)
